molecular formula C22H24ClN3O3 B3999538 2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride

2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride

Cat. No.: B3999538
M. Wt: 413.9 g/mol
InChI Key: DUZKVSVIWWPBPU-UHFFFAOYSA-N
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Description

2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a solvent such as dichloromethane (CH₂Cl₂) and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride is unique due to its specific structural features and the presence of both piperazine and isoindole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[1-(4-methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3.ClH/c1-23-11-13-24(14-12-23)22(28)19(15-16-7-3-2-4-8-16)25-20(26)17-9-5-6-10-18(17)21(25)27;/h2-10,19H,11-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZKVSVIWWPBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride
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2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride
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2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride
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2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride
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2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride
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2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride

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